
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate is a chemical compound that belongs to the class of diazonium compounds These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom The unique feature of this compound is the presence of a triethylgermyl group, which is a derivative of germanium, making it an organogermanium compound
Vorbereitungsmethoden
The synthesis of 1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate typically involves the reaction of a triethylgermyl-substituted alkene with a diazonium salt. The reaction conditions often require the use of a strong acid to facilitate the formation of the diazonium group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The specific synthetic routes and reaction conditions can vary depending on the desired purity and scale of production.
Analyse Chemischer Reaktionen
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce germanium-containing groups into organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify the structure and function of biological molecules, leading to its observed effects. The triethylgermyl group may also play a role in modulating the compound’s reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate can be compared with other diazonium compounds and organogermanium compounds:
Diazonium Compounds: Similar compounds include 1-diazonio-1-(trimethylsilyl)prop-1-en-2-olate and 1-diazonio-1-(triethylstannyl)prop-1-en-2-olate. These compounds differ in the nature of the substituent group attached to the diazonium group.
Organogermanium Compounds: Similar compounds include triethylgermane and triethylgermyl chloride. These compounds differ in the functional groups attached to the germanium atom. The uniqueness of this compound lies in its combination of a diazonium group and a triethylgermyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
58393-55-8 |
|---|---|
Molekularformel |
C9H18GeN2O |
Molekulargewicht |
242.88 g/mol |
IUPAC-Name |
1-diazo-1-triethylgermylpropan-2-one |
InChI |
InChI=1S/C9H18GeN2O/c1-5-10(6-2,7-3)9(12-11)8(4)13/h5-7H2,1-4H3 |
InChI-Schlüssel |
GNXCSNPFPXINSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(=[N+]=[N-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


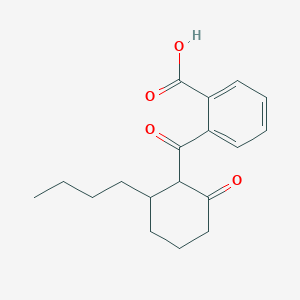
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
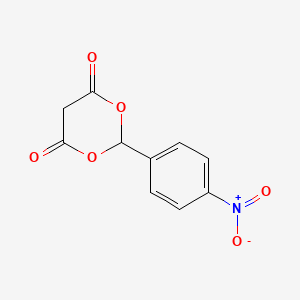
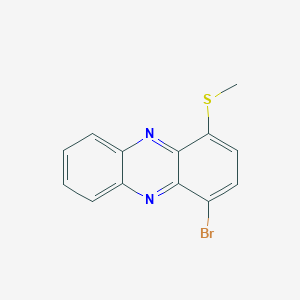
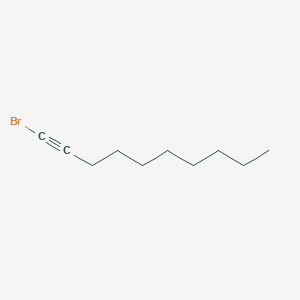
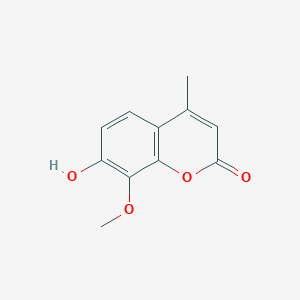
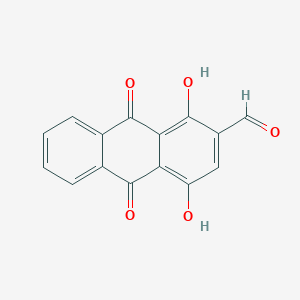
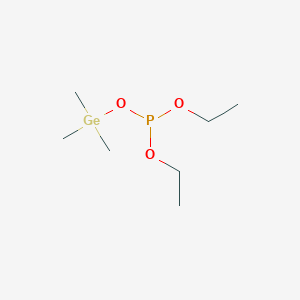

![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
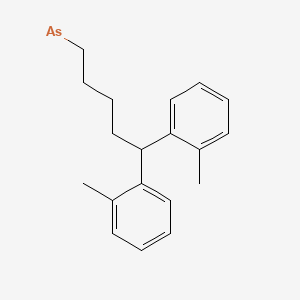


![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
